Petasol

Vue d'ensemble

Description

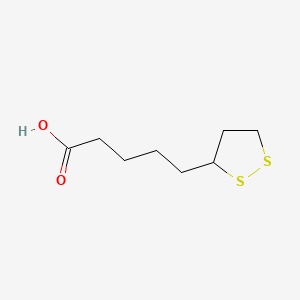

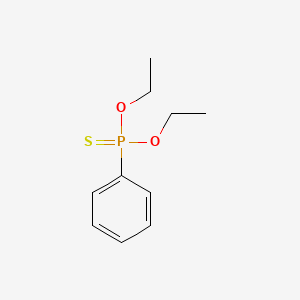

Petasol is a natural product found in Sinacalia tangutica, Petasites formosanus, and other organisms . It is chemically classified as a sesquiterpene and is the ester of this compound and angelic acid . It is believed to be responsible, at least in part, for the anti-inflammatory effects of common butterbur (Petasites hybridus) extracts .

Molecular Structure Analysis

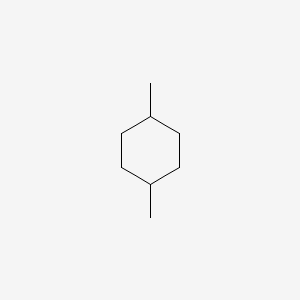

The molecular formula of this compound is C15H22O2 . The IUPAC name is (3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one . The molecular weight is 234.33 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.33 g/mol, a hydrogen bond donor count of 1, and an XLogP3-AA of 2.8 .

Applications De Recherche Scientifique

Petascale Computing in Scientific Research

Petascale computing, involving extremely powerful and high-capacity computational resources, has significantly impacted a wide range of scientific domains. This includes investigations in fundamental problems in turbulence, computational materials science, biomedical applications, and more. Such computing power has been pivotal in achieving scientific results at unprecedented scales and resolution, as illustrated in the work performed on the US TeraGrid petascale resource, Ranger. This has demonstrated that conventional parallel programming with MPI (Message Passing Interface) can be successful at the petascale for various applications (Saksena et al., 2009).

Chemistry of Petasol

Chemical analysis of Petasites fragrans has revealed the presence of this compound, among other sesquiterpenes. These compounds, including this compound, isothis compound, S-petasin, and neo-S-petasin, were elucidated using chemical and spectroscopic methods. This study highlights the chemical diversity and complexity of compounds like this compound found in nature (Sugama et al., 1983).

This compound in Plant Science

In plant science, this compound has been identified as a phytotoxin produced by Drechslera gigantea, a phytopathogen affecting several graminaceous species. Research on the fate of this compound in plants like Avena sativa (oats) revealed that it undergoes in vivo derivatization, forming compounds such as this compound-amino acid conjugates. These studies provide insights into the biological activity and fate of this compound in plant systems, enhancing our understanding of plant-pathogen interactions (Bunkers & Strobel, 1991).

Challenges in Petascale Data Processing

The advent of petascale applications has brought about significant challenges, particularly in managing and processing large-scale data. This includes both the scale of data and its inherent complexity. Addressing these challenges requires innovative techniques like in situ and multi-resolution processing. These methods are crucial for various postprocessing needs in the simulation community, facilitating a more economical and efficient approach to handling petascale data (Childs, 2007).

Visualization Technologies in Terrestrial Biogeochemistry

Petascale computing has also enabled the use of ultrascale visualization technologies in fields like terrestrial biogeochemistry. This has led to a more comprehensive scientific exploration, allowing for location-specific summarizing visualization of extreme and normal distribution patterns. Such advancements are not only specific to climate modeling research but are also generally applicable to other computational sciences (Sisneros et al., 2008).

Mécanisme D'action

Petasins, the pharmacologically active ingredients of butterbur, are of therapeutic benefit in the treatment of migraine and tension headaches . Butterbur diminishes the production of inflammatory mediators by inhibiting activities of cyclooxygenases, lipoxygenases, and phospholipase A2 and desensitizes nociception by acting on TRPA1 and TRPPV1 ion channels . It inhibits the release of calcitonin-gene related peptide (CGRP) of meningeal afferents during migraine attacks .

Orientations Futures

Propriétés

IUPAC Name |

(3S,4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,12-13,16H,1,5-6,8H2,2-4H3/t10-,12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFPOVBARCSOLH-MUYACECFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982783 | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64236-38-0 | |

| Record name | Petasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6AF873M8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)

![2-(Hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B3029327.png)